N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-25-7-3-6-21-16(24)14-9-12(10-22-14)15(23)11-4-2-5-13(8-11)17(18,19)20/h2,4-5,8-10,22H,3,6-7H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUSITWZPHXUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CN1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142882 | |
| Record name | N-(3-Methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478064-59-4 | |
| Record name | N-(3-Methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478064-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring and subsequent functionalization. One common approach involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Attachment of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst.
Addition of the Methoxypropyl Group: The methoxypropyl group can be added via nucleophilic substitution, using 3-methoxypropylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research has indicated that pyrrole derivatives, including N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide, exhibit significant cytotoxicity against various cancer cell lines. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development as an anticancer agent. Studies have shown that these compounds can induce apoptosis in cancer cells, thereby inhibiting tumor growth .
Anti-inflammatory Properties:
The compound's structure suggests potential anti-inflammatory effects. Pyrrole derivatives have been documented to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. Research focusing on similar compounds has demonstrated their ability to modulate inflammatory pathways, indicating a promising avenue for therapeutic applications .
Antimicrobial Activity:
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the trifluoromethyl group is known to enhance the activity against various pathogens, making it a candidate for further investigation in the development of new antimicrobial agents .
Material Science Applications
Polymer Synthesis:
The compound can be utilized in synthesizing advanced polymers due to its unique chemical structure. The incorporation of pyrrole units into polymer backbones can enhance electrical conductivity and thermal stability, making these materials suitable for applications in organic electronics and sensors .
Nanocomposite Development:
this compound can also be explored for creating nanocomposites. Its integration with nanomaterials can lead to improved mechanical properties and functional characteristics, which are essential in developing high-performance materials for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with its target, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Molecular Properties
Key Observations :
- The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to phenylacetyl (logP ~2.5) .
- Halogenated analogs (e.g., bromobenzoyl ) may exhibit stronger binding to hydrophobic pockets but lower metabolic stability.
Physicochemical and Spectral Data
Table 3: Analytical Characterization
Notes:
- The target’s ¹H NMR is expected to show distinct trifluoromethylbenzoyl aromatic protons (δ 7.9–8.2) and methoxypropyl signals (δ 3.3–3.6) .
Critical Analysis of Contradictions and Limitations
- Synthetic Yields : Lower yields in phenylacetyl analogs (e.g., 32% in Example 134 ) vs. higher yields in difluoroazetidine derivatives (45% ) suggest substituent-dependent efficiency.
- Biological Data Gaps: Limited activity data for the target compound necessitates further studies compared to well-characterized analogs like flutolanil .
Biological Activity
N-(3-Methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature regarding its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a trifluoromethyl group and a methoxypropyl side chain, which contributes to its unique chemical properties. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves the reaction of 4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxylic acid with 3-methoxypropylamine. The reaction conditions often include the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrole have shown activity against various cancer cell lines, including breast and lung cancer. The mechanism is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Antiviral Properties
Compounds containing pyrrole rings have also been investigated for their antiviral activities. Similar structures have been shown to inhibit viral replication by interfering with viral entry into host cells or by disrupting viral assembly.
Enzyme Inhibition
Research has demonstrated that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, it could potentially inhibit cyclooxygenase (COX) enzymes, which are important in inflammation and pain signaling pathways.
Case Studies
- Anticancer Study : A study conducted on a series of pyrrole derivatives showed that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against MCF-7 breast cancer cells, suggesting a structure-activity relationship that favors this modification.
- Antiviral Activity : In vitro assays demonstrated that related compounds could inhibit the replication of HIV by blocking the interaction between viral proteins and host cell receptors, highlighting the potential for this compound to exhibit similar effects.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide?
- Answer : A key method involves Friedel-Crafts acylation to introduce the 3-(trifluoromethyl)benzoyl group to the pyrrole core. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate undergoes acylation with 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions. Subsequent carboxamide formation is achieved via coupling with 3-methoxypropylamine using activating agents like DCC or HATU. Yields vary depending on substituents and reaction optimization (e.g., 13–45% for similar compounds) .
- Characterization : Confirmation of structure relies on H NMR (e.g., δ 6.8–7.5 ppm for aromatic protons) and ESI-MS (e.g., m/z 425.1 [M+H]) .
Q. How can researchers optimize reaction conditions for improving yields in pyrrole carboxamide synthesis?
- Answer : Critical parameters include:
- Temperature : Room temperature for amine coupling to minimize side reactions.
- Catalyst : Use of KCO or NaH to deprotonate intermediates.
- Purification : SFC (Supercritical Fluid Chromatography) for enantiomer separation, as demonstrated in analogous compounds with >95% purity .
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?
- Answer :
- NMR : H and C NMR to confirm regiochemistry of the pyrrole ring and substituent orientation.
- Mass Spectrometry : ESI-MS or HRMS for molecular weight validation.
- Chromatography : HPLC or TLC to monitor reaction progress and purity .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?
- Answer : The CF group enhances lipophilicity and resistance to oxidative metabolism, improving pharmacokinetic profiles. Computational docking studies (e.g., with dihydroorotate dehydrogenase) suggest the CF-benzoyl moiety interacts with hydrophobic pockets in enzyme active sites, as seen in antimalarial analogs .
- Experimental Validation : Compare IC values of CF-containing analogs vs. non-fluorinated derivatives in enzyme inhibition assays .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Answer :
- SAR Analysis : Systematically vary substituents (e.g., methoxypropyl vs. cyclopropyl groups) to identify critical pharmacophores. For example, replacing methoxypropyl with isopropyl in carboxamide side chains reduced antimalarial activity by 50% .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., DHODH) to validate binding modes and explain potency differences .
Q. How can researchers design enantiomerically pure derivatives of this compound?
- Answer :
- Chiral Resolution : Use SFC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers, as demonstrated for related pyrrole carboxamides .
- Asymmetric Synthesis : Employ chiral auxiliaries or catalysts during carboxamide coupling to favor specific stereoisomers .
Q. What in vitro assays are recommended for evaluating the compound’s mechanism of action?
- Answer :
- Enzyme Inhibition : Measure inhibition of dihydroorotate dehydrogenase (DHODH) using spectrophotometric NADH depletion assays .
- Cellular Uptake : Use radiolabeled analogs (e.g., C-tagged) to quantify intracellular accumulation in target cell lines .
Methodological Considerations
Q. How to address low solubility in biological assays?
- Answer :
- Formulation : Use DMSO stock solutions (≤0.1% v/v) to avoid cytotoxicity.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
Q. What computational tools predict metabolic liabilities in this compound?
- Answer :
- ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and plasma protein binding.
- Metabolite ID : LC-MS/MS to detect oxidative metabolites (e.g., demethylation of the methoxypropyl group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
